molecular formula C16H22ClNO2 B13958650 Benzyl 2-(3-chloropropyl)piperidine-1-carboxylate

Benzyl 2-(3-chloropropyl)piperidine-1-carboxylate

Cat. No.: B13958650
M. Wt: 295.80 g/mol
InChI Key: HMDQSAHWNSGNPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(3-chloropropyl)piperidine-1-carboxylate typically involves the reaction of piperidine with benzyl chloroformate and 3-chloropropylamine. The reaction is carried out under controlled conditions to ensure high yield and purity . The process involves:

    Step 1: Formation of the piperidine ring by cyclization of appropriate precursors.

    Step 2: Introduction of the benzyl group through nucleophilic substitution.

    Step 3: Attachment of the 3-chloropropyl chain via alkylation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(3-chloropropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide derivatives.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Nucleophilic substitution reactions at the chloropropyl chain.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, alcohols, and substituted piperidine derivatives .

Scientific Research Applications

Benzyl 2-(3-chloropropyl)piperidine-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(3-chloropropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyl group enhances binding affinity to target sites, while the piperidine ring facilitates interaction with enzymes and receptors. The chloropropyl chain may contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
  • N-Benzylpiperidine
  • 3-Chloropropylpiperidine

Uniqueness

Benzyl 2-(3-chloropropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H22ClNO2

Molecular Weight

295.80 g/mol

IUPAC Name

benzyl 2-(3-chloropropyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H22ClNO2/c17-11-6-10-15-9-4-5-12-18(15)16(19)20-13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2

InChI Key

HMDQSAHWNSGNPO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCCCl)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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